molecular formula C16H19N5O B12265132 N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12265132
M. Wt: 297.35 g/mol
InChI Key: VKBZZBOGXAZVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrazine-2-carbonyl group. The final step involves the methylation of the nitrogen atom on the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of pyrazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C16H19N5O/c1-20(15-4-2-3-7-19-15)13-5-10-21(11-6-13)16(22)14-12-17-8-9-18-14/h2-4,7-9,12-13H,5-6,10-11H2,1H3

InChI Key

VKBZZBOGXAZVTM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=NC=CN=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.